Y-320
描述
IL-15 is a pro-inflammatory cytokine with roles in cancer and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, celiac disease, and alopecia areata. IL-15 can induce IL-17 production by CD4 T cells. Y320 is an inhibitor of the release of IL-17 by CD4 T cells stimulated with IL-15, either alone or in combination with CXCL12 and anti-CD3 monoclonal antibody (IC50s = 57.4 and 25.7 nM, respectively). Oral administration of Y320 (0.3-3 mg/kg) reduces the expression of inflammatory cytokines, including IL-17, and inhibits joint destruction in type II collagen-induced arthritis (CIA) in mice. In this model, it acts synergistically with TNF-α monoclonal antibody in ameliorating arthritis and joint destruction scores. Y320 also significantly reduces joint swelling in cynomolgus monkey CIA.
Y-320 is an orally active phenylpyrazoleanilide immunomodulator. This compound inhibits IL-17 production by CD4 T cells stimulated with IL-15 with IC50 values of 20 to 60 nM.
科学研究应用
1. 增强蛋白质合成和核糖体生物合成 Y-320 已被发现能刺激核糖体生物合成和蛋白质合成 . 它能有效增强氨基糖苷类药物(如 G418)对提前终止密码子 (PTC) 的读码 . 这表明 this compound 可用于增加细胞蛋白质水平和蛋白质合成,这在生物学研究和医学中可能有多种应用 .
治疗遗传疾病
this compound 已被证实能增强对提前终止密码子 (PTC) 的读码,而这些密码子会导致超过 10% 的遗传疾病 . 这表明 this compound 有可能用于治疗由 PTC 引起的遗传疾病 .
抑制白介素 17 的产生
this compound 已被发现能抑制用 IL-15 刺激的 CD4 T 细胞产生白介素 17 (IL-17) . 这表明 this compound 可用于治疗 IL-17 发挥作用的疾病,例如自身免疫性疾病 .
治疗类风湿性关节炎
this compound 已被证实能改善小鼠和食蟹猴的胶原诱导性关节炎 (CIA) . 这表明 this compound 有可能用于治疗类风湿性关节炎 (RA) .
使多药耐药肿瘤对化疗敏感
this compound 已被发现能使多药耐药 (MDR) 肿瘤对化疗敏感 . 它能抑制 P-糖蛋白 (P-gp) 的外排功能,而不改变 P-gp 的表达,从而逆转 MDR 细胞中 P-gp 介导的耐药性 . 这表明 this compound 有可能与化疗药物联用以治疗 MDR 肿瘤 .
调节趋化因子表达
this compound 已被发现能上调 CXC 趋化因子的表达 . 这表明 this compound 有可能用于调节免疫反应,因为趋化因子在免疫系统中起着关键作用 .
作用机制
Target of Action
Y-320 primarily targets CD4 T cells . These cells play a crucial role in the immune response, helping to coordinate the body’s reaction to infections and diseases .
Mode of Action
This compound inhibits the production of Interleukin 17 (IL-17) by CD4 T cells stimulated with IL-15 . IL-17 is a pro-inflammatory cytokine that plays a key role in host defense mechanisms and inflammatory responses .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the readthrough of premature termination codons (PTCs) by the aminoglycoside G418, leading to an increase in cellular protein levels and protein synthesis . This process is independent of mTOR signaling . This compound also up-regulates the expression of several CXC chemokines .
Pharmacokinetics
It is known to be orally active , suggesting it has good bioavailability.
Result of Action
This compound has several effects at the molecular and cellular level. It increases ribosome biogenesis and protein synthesis . It also enhances the readthrough of PTCs by G418, leading to the restoration of full-length functional proteins . Furthermore, this compound up-regulates the expression of several CXC chemokines .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of the aminoglycoside G418 enhances the effects of this compound . Additionally, the CXCR2 antagonist SB225002 can reduce the effects of this compound .
属性
IUPAC Name |
1-(4-chlorophenyl)-N-[3-cyano-4-(4-morpholin-4-ylpiperidin-1-yl)phenyl]-5-methylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN6O2/c1-19-25(18-30-34(19)24-5-2-21(28)3-6-24)27(35)31-22-4-7-26(20(16-22)17-29)33-10-8-23(9-11-33)32-12-14-36-15-13-32/h2-7,16,18,23H,8-15H2,1H3,(H,31,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZNJVZTAWBIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCOCC5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031899 | |
Record name | Y-320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288250-47-5 | |
Record name | 1-(4-Chlorophenyl)-N-[3-cyano-4-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-5-methyl-1H-pyrazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288250-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Y-320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Y-320 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Y-320 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S7NR4B46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Y-320?
A1: this compound primarily acts by inhibiting the production of interleukin-17 (IL-17), a pro-inflammatory cytokine. [, , , , , , ]
Q2: How does this compound affect IL-17 production?
A2: this compound specifically inhibits IL-17 production by CD4+ T cells that have been stimulated with IL-15. [, , , , , ] The exact molecular mechanism of this inhibition is not fully elucidated.
Q3: What are the downstream effects of this compound's inhibition of IL-17 production?
A3: By inhibiting IL-17, this compound can:
- Reduce inflammation: IL-17 plays a key role in inflammatory responses, so its inhibition can dampen inflammation. [, , , ]
- Improve rheumatoid arthritis symptoms: Studies have shown that this compound can ameliorate collagen-induced arthritis in mice and cynomolgus monkeys, likely by reducing IL-17-driven inflammation in the joints. [, , , , , ]
- Potentially impact other IL-17-related conditions: Given IL-17's involvement in various diseases, this compound might have therapeutic potential in other conditions, though further research is needed. [, , ]
Q4: Does this compound affect other cytokines or signaling pathways?
A4: While this compound's primary target appears to be IL-17 production, research suggests it might influence other pathways:
- NF-κB signaling: A study in rats indicated this compound could downregulate the NF-κB pathway, which is involved in inflammatory responses. []
- CXC chemokine signaling: this compound was found to upregulate CXC chemokines, particularly those signaling through the CXCR2 receptor, which contributed to its effects on protein synthesis and PTC readthrough. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C26H30ClN7O3, and its molecular weight is 524.03 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research articles do not include detailed spectroscopic data (NMR, IR, etc.) for this compound.
Q7: Are there studies on the material compatibility and stability of this compound under various conditions?
A7: The provided research primarily focuses on this compound's biological activity. Information regarding its material compatibility, stability under different conditions (temperature, pH, light), or potential catalytic properties is not discussed.
Q8: Are there any studies on the structure-activity relationship (SAR) of this compound?
A8: The provided research does not delve into the SAR of this compound. Investigating how structural modifications impact its activity, potency, and selectivity would be an area for further investigation.
Q9: What is known about the stability of this compound and potential formulations?
A9: Specific details regarding this compound's stability under various storage conditions, formulation strategies to enhance solubility or bioavailability, and SHE (safety, health, and environment) regulations are not discussed in these research articles.
Q10: What are the pharmacokinetic (PK) properties of this compound?
A11: While some studies demonstrate the in vivo efficacy of this compound, detailed information on its absorption, distribution, metabolism, and excretion (ADME) is limited in the provided research. [, ]
Q11: What is the evidence for this compound's efficacy in in vitro and in vivo models?
A11: Several studies demonstrate this compound's efficacy:
- In vitro: this compound effectively inhibits IL-17 production by IL-15-stimulated CD4+ T cells. [, , , , , ]
- In vivo: Oral administration of this compound ameliorated collagen-induced arthritis in mice and cynomolgus monkeys. [, , , , , ] It also showed promising results in reducing Aβ-induced neurotoxicity and cognitive decline in a mouse model. []
Q12: Is there any evidence of resistance development to this compound?
A12: The development of resistance to this compound is not discussed in the provided research. This is an important aspect to consider in further preclinical and clinical studies.
Q13: What is the safety profile of this compound?
A14: While the research highlights this compound's therapeutic potential, comprehensive toxicology studies evaluating its long-term safety are not presented. [, ]
Q14: Have any drug delivery strategies been explored for this compound?
A14: The research primarily focuses on oral administration of this compound. Targeted drug delivery approaches are not discussed.
Q15: Are there any known biomarkers associated with this compound's efficacy or toxicity?
A15: The research does not identify specific biomarkers for this compound efficacy or toxicity. Further research could explore potential biomarkers to predict treatment response or monitor adverse effects.
Q16: What analytical methods are used to characterize and quantify this compound?
A16: The specific analytical techniques used to characterize and quantify this compound are not detailed in the provided articles.
Q17: Are there established quality control measures for this compound?
A17: Information on quality control and assurance measures during this compound development and manufacturing is not provided.
Q18: Has the environmental impact of this compound been studied?
A18: Data on this compound's environmental impact, degradation pathways, and potential ecotoxicological effects is not available in the provided research.
Q19: What is known about this compound's dissolution and solubility properties?
A19: The research does not provide specific information on this compound's dissolution rate, solubility in different media, or the impact of these factors on its bioavailability.
Q20: Has this compound been investigated for potential immunogenicity?
A20: The provided research focuses on this compound's immunomodulatory effects, particularly on IL-17. Data regarding its potential to directly elicit an immune response (immunogenicity) is not discussed.
Q21: What is known about the biocompatibility and biodegradability of this compound?
A21: The research primarily focuses on this compound's therapeutic potential. Detailed studies on its biocompatibility with different cell types and tissues, as well as its biodegradability, are not presented.
Q22: Are there alternative compounds or therapies similar to this compound?
A24: While the research doesn't directly compare this compound to alternatives, other IL-17 inhibitors are being explored for various inflammatory diseases. [] Comparing their performance, cost, and overall impact would be valuable for future research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。